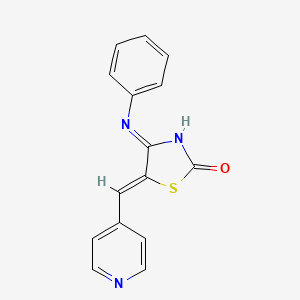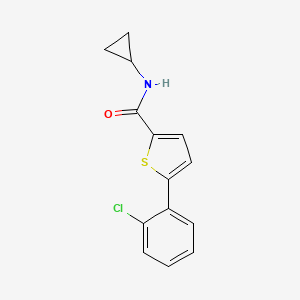
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, also known as CP-544, 959, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as anxiolytics, which are drugs used to treat anxiety disorders. CP-544, 959 has been found to have anxiolytic effects in animal models, and has been the subject of several scientific studies.
Mécanisme D'action
The exact mechanism of action of 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 is not fully understood, but it is believed to act on the GABA-A receptor, which is a receptor that is involved in the regulation of anxiety. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to bind to a specific site on the GABA-A receptor, which results in an increase in the activity of the receptor. This increase in activity leads to a reduction in anxiety-related behaviors.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to have several biochemical and physiological effects. It has been shown to increase levels of BDNF, which is involved in the regulation of mood. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of mood. Additionally, 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been found to increase levels of the neurotransmitter GABA, which is involved in the regulation of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 in lab experiments is that it has been extensively studied, and its effects have been well-characterized. Additionally, it has been shown to have anxiolytic effects in animal models, which makes it a useful tool for studying anxiety-related behaviors. However, one limitation of using 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 in lab experiments is that it has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for research on 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959. One direction is to further investigate its potential use in the treatment of anxiety disorders in humans. Another direction is to investigate its potential use in the treatment of depression, as it has been found to increase levels of BDNF. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959, which could lead to the development of more effective anxiolytic drugs.
Méthodes De Synthèse
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 is a synthetic compound that can be prepared using several methods. One of the most common methods involves the reaction of 2-chlorobenzonitrile with cyclopropylmagnesium bromide, followed by reaction with thioacetamide. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has been extensively studied for its anxiolytic effects in animal models. It has been found to reduce anxiety-related behaviors in rodents, and has been shown to have a similar efficacy to benzodiazepines, a class of drugs commonly used to treat anxiety disorders in humans. 5-(2-chlorophenyl)-N-cyclopropyl-2-thiophenecarboxamide, 959 has also been studied for its potential use in the treatment of depression, as it has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of mood.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-11-4-2-1-3-10(11)12-7-8-13(18-12)14(17)16-9-5-6-9/h1-4,7-9H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVCPERBYQNNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N-cyclopropylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)
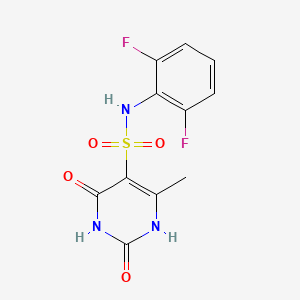
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)
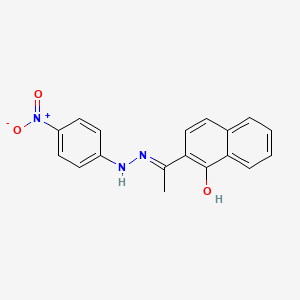
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)
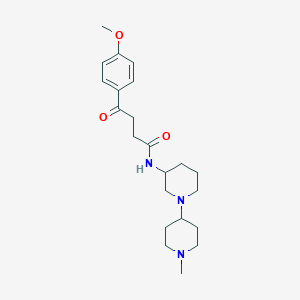
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)
![7-bromo-2-(4-nitrobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6004412.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6004418.png)
